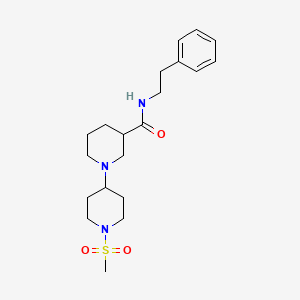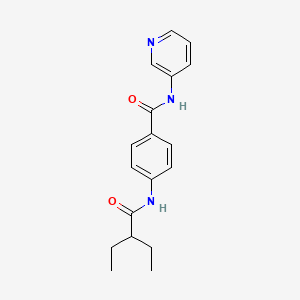
1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a pyrazinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea typically involves the reaction of 2-methoxyaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The pyrazinyl group can be reduced to a pyrazolidinyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-pyrazin-2-ylurea.
Reduction: Formation of 1-(2-Methoxyphenyl)-3-pyrazolidin-2-ylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of advanced polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the pyrazinyl group modulates its activity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions. This mechanism is particularly relevant in its potential anti-cancer applications, where it targets enzymes involved in cell division and growth.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-pyrazin-2-ylthiourea: Similar structure but with a thiourea moiety instead of urea.
1-(2-Methoxyphenyl)-3-pyrazin-2-ylcarbamate: Contains a carbamate group instead of urea.
1-(2-Methoxyphenyl)-3-pyrazin-2-ylguanidine: Features a guanidine group in place of urea.
Uniqueness: 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea is unique due to its balanced combination of the methoxyphenyl and pyrazinyl groups, which confer specific chemical and biological properties. Its urea moiety provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-10-5-3-2-4-9(10)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJPMWGSTRFALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B5261497.png)
![N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide](/img/structure/B5261503.png)
![1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5261505.png)

![N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B5261528.png)
![4-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5261538.png)
![6,8-dimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5261545.png)
![4-{[(4-ethylphenyl)acetyl]amino}benzamide](/img/structure/B5261551.png)
![6-[(diethylamino)methyl]-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5261556.png)
![N-{[1-(1H-indol-2-ylmethyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5261562.png)
![2-hydroxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}acetamide](/img/structure/B5261571.png)
![2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5261579.png)
![2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5261584.png)
